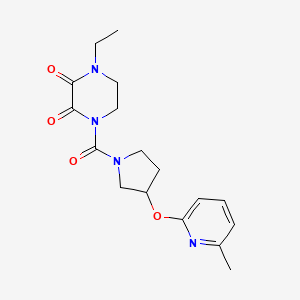
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound featuring a piperazine ring, a pyrrolidine ring, and a pyridine moiety
作用机制
Regarding pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For example, the pyrrolidine and piperazine moieties could influence the compound’s solubility and permeability, affecting its absorption and distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The pyrrolidine ring can be synthesized using allylamine via palladium(II)-assisted cyclization or a ring-closing-metathesis strategy . The piperazine ring is then functionalized with the pyrrolidine-1-carbonyl group and the 6-methylpyridin-2-yloxy group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperazine and pyrrolidine rings.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine and pyrrolidine derivatives, such as:
Nicotine: Contains a pyrrolidine ring and is known for its biological activity.
Scalusamides: Feature pyrrolidine rings and have antimicrobial properties.
Prolinol: A pyrrolidine derivative used in various chemical syntheses.
Uniqueness
1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of a piperazine ring with a pyrrolidine ring and a pyridine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-ethyl-4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-19-9-10-21(16(23)15(19)22)17(24)20-8-7-13(11-20)25-14-6-4-5-12(2)18-14/h4-6,13H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIZFOVPKSCDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
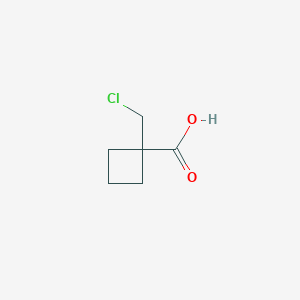
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)
![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)-4-METHOXYBENZAMIDE](/img/structure/B2609689.png)
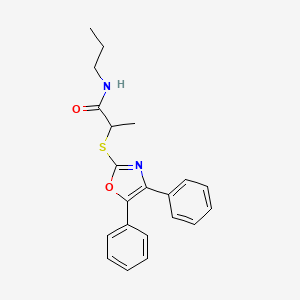
![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2609697.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)

![4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)
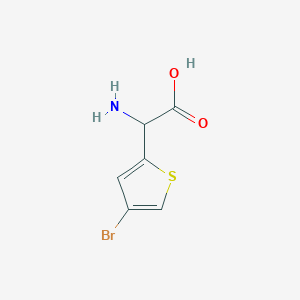
![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
![1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2609705.png)
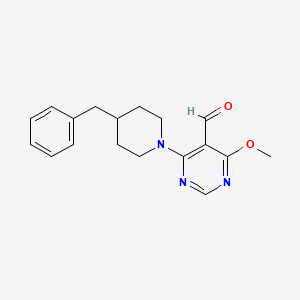
![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
